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molecular formula C13H17NO B1201141 5-Dimethylamino-1-phenyl-1-penten-3-one

5-Dimethylamino-1-phenyl-1-penten-3-one

Cat. No. B1201141
M. Wt: 203.28 g/mol
InChI Key: JLWRSVWWZYOKTL-UHFFFAOYSA-N
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Patent
US04400380

Procedure details

Analogously to Examples 1 and 2, 4-phenyl-3-butene-2-one is reacted with paraformaldehyde, HCl and dimethylamine to produce 5-dimethylamino-1-phenyl-1-penten-3-one. 2.2 g of this amine and 16.1 g of methyl iodide are combined in 40 ml of diethyl ether and the mixture is stirred. After 10 minutes a white precipitate forms, and after 30 minutes, 50 ml of diethyl ether is added to maintain a stirrable slurry. The precipatate is filtered, washed with diethyl ether and dried in a dessicator to produce E-N,N,N-trimethyl-3-ox-5-phenyl-4-penten-1-aminium iodide, m.p. 204°-206° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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reactant
Reaction Step One
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reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][C:9](=[O:11])[CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12]=O.Cl.[CH3:15][NH:16][CH3:17]>>[CH3:15][N:16]([CH3:12])[CH2:17][CH2:10][C:9](=[O:11])[CH:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(C)=O
Name
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0 (± 1) mol
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reactant
Smiles
C=O
Name
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0 (± 1) mol
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reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(C=CC1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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